6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one
Overview
Description
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position, a phenyl group at the 4th position, and a vinyl group at the 3rd position of the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chloroaniline and cinnamaldehyde in the presence of a base such as potassium carbonate can lead to the formation of the desired quinoline derivative. The reaction typically requires refluxing in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-chloro-4-phenyl-3-(2-oxoethyl)quinolin-2(1H)-one.
Reduction: Formation of 6-chloro-4-phenyl-3-vinyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.
Substitution: Formation of 6-amino-4-phenyl-3-vinylquinolin-2(1H)-one.
Scientific Research Applications
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the vinyl group at the 3rd position.
4-phenyl-3-vinylquinolin-2(1H)-one: Lacks the chlorine atom at the 6th position.
6-chloro-3-vinylquinolin-2(1H)-one: Lacks the phenyl group at the 4th position.
Uniqueness
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is unique due to the combination of the chlorine atom, phenyl group, and vinyl group on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-3-ethenyl-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)19-17(13)20/h2-10H,1H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFZYDAHWRXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488494 | |
Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62452-22-6 | |
Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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